Cas no 6515-76-0 ((5E)-5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one)

(5E)-5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one structure
6515-76-0 structure
Product name:(5E)-5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
CAS No:6515-76-0
MF:C19H17NO3S2
MW:371.47318
CID:1684572
PubChem ID:2298978

(5E)-5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one Chemical and Physical Properties

Names and Identifiers

    • (5E)-5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
    • (5E)-5-[[2-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
    • STL418274
    • 6515-76-0
    • AKOS000408835
    • DTXSID20367849
    • (5E)-5-({2-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
    • 5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
    • ZINC03002780
    • Inchi: InChI=1S/C19H17NO3S2/c1-13-6-8-15(9-7-13)22-10-11-23-16-5-3-2-4-14(16)12-17-18(21)20-19(24)25-17/h2-9,12H,10-11H2,1H3,(H,20,21,24)/b17-12+
    • InChI Key: TVYYYDMRRUIOID-SFQUDFHCSA-N
    • SMILES: CC1=CC=C(C=C1)OCCOC2=CC=CC=C2C=C3C(=O)NC(=S)S3

Computed Properties

  • Exact Mass: 371.06511
  • Monoisotopic Mass: 371.064985
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 515
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 105
  • XLogP3: 4.8

Experimental Properties

  • Density: 1.35
  • Refractive Index: 1.682
  • PSA: 47.56

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